REACTION_CXSMILES
|
[NH2:1][C:2]([CH:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)=[O:3].C(N(CC)CC)C.[C:17]1([S:27](Cl)(=[O:29])=[O:28])[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:20]=[CH:19][CH:18]=1>O1CCCC1>[NH2:1][C:2]([CH:4]1[CH2:9][CH2:8][N:7]([S:27]([C:17]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH:20]=[CH:19][CH:18]=2)(=[O:29])=[O:28])[CH2:6][CH2:5]1)=[O:3]
|
Name
|
|
Quantity
|
12.8 g
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Type
|
reactant
|
Smiles
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NC(=O)C1CCNCC1
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Name
|
|
Quantity
|
250 μL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirring at room temperature under argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After 16 h the solvent was evaporated under vacuum
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Duration
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16 h
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Type
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ADDITION
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Details
|
a solution of 25% methanol in diethyl ether (250 mL) was added to the residue
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 2 h before the solid
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
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Details
|
The solid was washed with diethyl ether (50 mL twice), then water (50 mL twice),
|
Type
|
CUSTOM
|
Details
|
before drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1CCN(CC1)S(=O)(=O)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.9 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |